N-(sec-butyl)-1-azocanecarboxamide
Vue d'ensemble
Description
N-(sec-butyl)-1-azocanecarboxamide, also known as SR95531, is a selective antagonist of GABAA receptors. This compound has been extensively used in scientific research to investigate the role of GABAergic neurotransmission in various physiological and pathological conditions.
Applications De Recherche Scientifique
N-(sec-butyl)-1-azocanecarboxamide is widely used in scientific research to investigate the role of GABAergic neurotransmission in various physiological and pathological conditions. It has been used to study the effects of GABAergic drugs on anxiety, depression, epilepsy, and other neurological disorders. This compound has also been used to investigate the role of GABAergic neurotransmission in the regulation of sleep, memory, and learning.
Mécanisme D'action
N-(sec-butyl)-1-azocanecarboxamide selectively blocks the binding of GABA to GABAA receptors, which are ligand-gated ion channels that mediate inhibitory neurotransmission in the brain. By blocking GABA binding, this compound prevents the opening of the ion channel and inhibits the inhibitory effects of GABA on neuronal activity. This results in increased excitability of neurons and can lead to seizures and other neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in various experimental systems. In vitro studies have shown that this compound can block the inhibitory effects of GABA on neuronal activity, leading to increased excitability of neurons. In vivo studies have shown that this compound can induce seizures and other neurological symptoms in animals. This compound has also been shown to have anxiogenic effects in some experimental systems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(sec-butyl)-1-azocanecarboxamide in lab experiments is its high selectivity for GABAA receptors, which allows for specific manipulation of GABAergic neurotransmission. Another advantage is its relative ease of synthesis and availability. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results. Additionally, this compound has a relatively short half-life in vivo, which can limit its usefulness in certain experimental paradigms.
Orientations Futures
There are many potential future directions for research on N-(sec-butyl)-1-azocanecarboxamide. One area of interest is the development of more selective GABAA receptor antagonists that can be used to investigate the role of specific GABAA receptor subtypes in various physiological and pathological conditions. Another area of interest is the development of novel therapeutic agents that target GABAergic neurotransmission for the treatment of neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and other GABAA receptor antagonists in various experimental systems.
Propriétés
IUPAC Name |
N-butan-2-ylazocane-1-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-3-11(2)13-12(15)14-9-7-5-4-6-8-10-14/h11H,3-10H2,1-2H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZOPSUJVFCEIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)N1CCCCCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.